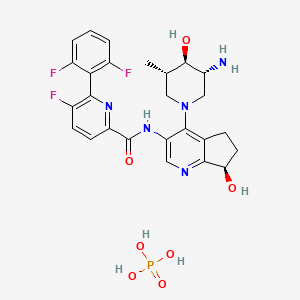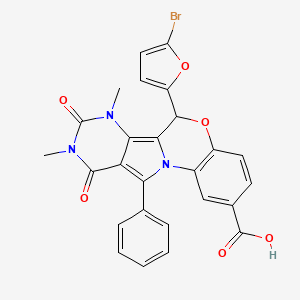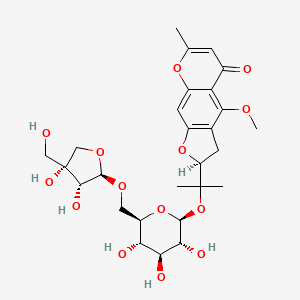![molecular formula C8H6N2O2 B560714 4H-[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]imidazole CAS No. 104399-60-2](/img/structure/B560714.png)
4H-[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]imidazole is a heterocyclic compound that features a fused ring system combining a benzimidazole core with a dioxole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of o-phenylenediamine with glyoxal in the presence of an acid catalyst . The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzimidazole ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4H-[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
4H-[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4H-[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]imidazole involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit the function of enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis. The exact pathways can vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: Shares the benzimidazole core but lacks the dioxole ring.
2H-1,3-Benzoxazole: Similar structure but with an oxygen atom in place of the nitrogen in the benzimidazole ring.
2H-1,3-Benzothiazole: Contains a sulfur atom instead of the nitrogen in the benzimidazole ring.
Uniqueness
4H-[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]imidazole is unique due to the presence of the dioxole ring fused to the benzimidazole core. This structural feature imparts distinct electronic properties and reactivity, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
104399-60-2 |
|---|---|
Molekularformel |
C8H6N2O2 |
Molekulargewicht |
162.148 |
IUPAC-Name |
4H-[1,3]dioxolo[4,5-e]benzimidazole |
InChI |
InChI=1S/C8H6N2O2/c1-2-6-8(12-4-11-6)7-5(1)9-3-10-7/h1,3H,2,4H2 |
InChI-Schlüssel |
FDKPHAHDXGUXGB-UHFFFAOYSA-N |
SMILES |
C1C=C2C(=NC=N2)C3=C1OCO3 |
Synonyme |
4H-1,3-Dioxolo[4,5-e]benzimidazole(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(8S,11R,13S,14S,17S)-11-(4-cyclopropylphenyl)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B560640.png)




![N-[3-[4-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl-methylamino]butyl-methylamino]propyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid](/img/structure/B560652.png)


